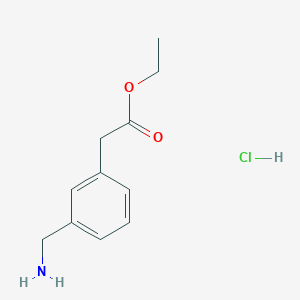
Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride
Vue d'ensemble
Description
“Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride” is a chemical compound with the CAS Number: 210113-92-1 . It has a linear formula of C11H16ClNO2 . The compound is typically stored at temperatures between 2-8°C . It appears as a yellow to brown solid .
Molecular Structure Analysis
The InChI code for “Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride” is 1S/C11H15NO2.ClH/c1-2-14-11(13)7-9-4-3-5-10(6-9)8-12;/h3-6H,2,7-8,12H2,1H3;1H . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
The molecular weight of “Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride” is 229.71 . The compound is a yellow to brown solid .
Applications De Recherche Scientifique
1. Use in Organic Synthesis
- Application : This compound is used in the protodeboronation of pinacol boronic esters . Protodeboronation is a process where a boron atom is replaced by a hydrogen atom in an organic compound.
- Method : The process involves the use of a radical approach for the protodeboronation of 1°, 2° and 3° alkyl boronic esters . This is paired with a Matteson–CH2–homologation, which allows for formal anti-Markovnikov alkene hydromethylation .
- Results : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
2. Use in Antiviral Research
- Application : Substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids and their derivatives, which can be synthesized from this compound, were investigated for their antiviral properties .
- Method : The specific methods of synthesis and application are not detailed in the source .
- Results : These compounds were tested against bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A/Aichi/2/69 (H3N2) virus .
3. Use in Ester Chemistry
- Application : Esters, including this compound, are frequently the source of flavors and aromas in many fruits and flowers. They also make up the bulk of animal fats and vegetable oils—glycerides (fatty acid esters of glycerol). Esters also have several commercial and synthetic applications .
- Method : Esters can be synthesized from carboxylic acids and alcohols in the presence of an acid catalyst . They can also be synthesized from trans-esterification reactions .
- Results : Esters can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction .
4. Use in Acetoacetic Ester Synthesis
- Application : Acetoacetic ester (ethyl acetoacetate) is an extremely useful molecule that can be used to make ketones and other molecules .
- Method : The specific methods of synthesis and application are not detailed in the source .
- Results : The results of this synthesis are not detailed in the source .
5. Use in the Synthesis of Complex Molecules
- Application : This compound can be used as a building block in the synthesis of complex molecules . It can be used to introduce the 2-(3-(aminomethyl)phenyl)acetate moiety into a larger structure .
- Method : The specific methods of synthesis and application are not detailed in the source .
- Results : The results of this synthesis are not detailed in the source .
6. Use in the Production of Pharmaceuticals
- Application : This compound can potentially be used in the production of pharmaceuticals . The 2-(3-(aminomethyl)phenyl)acetate moiety could be a part of a drug molecule .
- Method : The specific methods of synthesis and application are not detailed in the source .
- Results : The results of this synthesis are not detailed in the source .
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 2-[3-(aminomethyl)phenyl]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)7-9-4-3-5-10(6-9)8-12;/h3-6H,2,7-8,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDONBKEXCYHGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70740764 | |
| Record name | Ethyl [3-(aminomethyl)phenyl]acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70740764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride | |
CAS RN |
210113-92-1 | |
| Record name | Ethyl [3-(aminomethyl)phenyl]acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70740764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


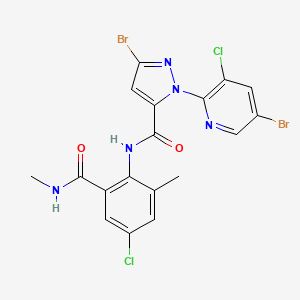
![Ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1454789.png)
![3-{[2-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride](/img/structure/B1454790.png)
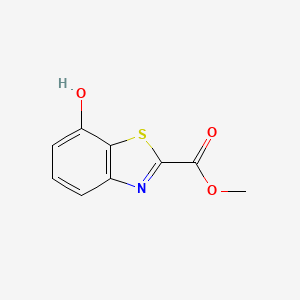
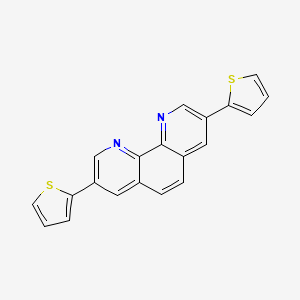

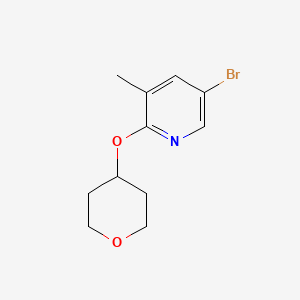
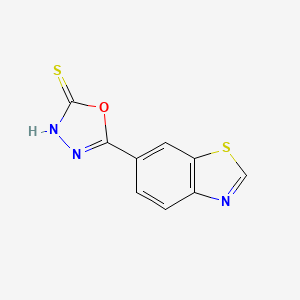
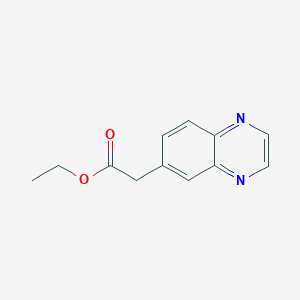
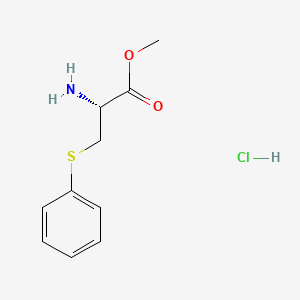
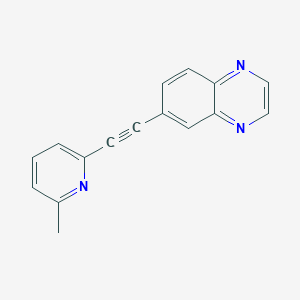
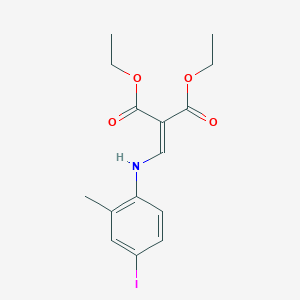
![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride](/img/structure/B1454806.png)
